
1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H29FN2O2 and its molecular weight is 360.473. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiopharmaceutical Development
One area of application is in the development of radiotracers for positron emission tomography (PET) imaging. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement with [18F]fluoride, aiming to study CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Synthetic Methodology
Research also focuses on advancing synthetic methodologies, such as the development of new variants of the Migita reaction for carbon−sulfur bond formation. This has been applied to synthesize key intermediates for clinical drug candidates, demonstrating improved yields and scalability (Norris & Leeman, 2008).
Medicinal Chemistry
In medicinal chemistry, the structure-activity relationship studies often involve the synthesis of novel compounds for potential therapeutic applications. For instance, the synthesis and characterization of pyrazole derivatives for exploring their pharmacological activities represent a significant research application (McLaughlin et al., 2016).
Anticancer and Antimicrobial Applications
Compounds with structural similarities to "1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide" have been evaluated for their anticancer and antimicrobial properties. The design, synthesis, and bioactivity studies of novel benzamides and their metal complexes have shown promise in combating bacterial infections (Khatiwora et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . It binds to these receptors and blocks their activation by histamine, a substance released during allergic reactions. This blocking action prevents the cascade of biochemical events that lead to allergic symptoms.
Biochemical Pathways
By blocking the Histamine H1 receptor, this compound inhibits the release of other inflammatory mediators, such as leukotrienes . This action disrupts the biochemical pathways involved in the allergic response, reducing symptoms such as swelling and itching.
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and alleviation of allergic symptoms . By blocking the Histamine H1 receptor, it prevents the activation of downstream signaling pathways involved in the allergic response, leading to a decrease in symptoms such as itching and swelling.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c22-18-3-1-17(2-4-18)21(9-10-21)20(25)23-15-16-5-11-24(12-6-16)19-7-13-26-14-8-19/h1-4,16,19H,5-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCYZFZWJEQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

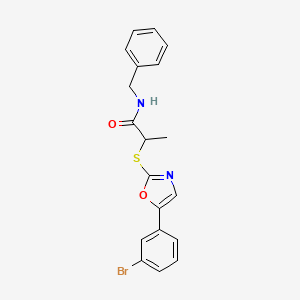

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2802377.png)
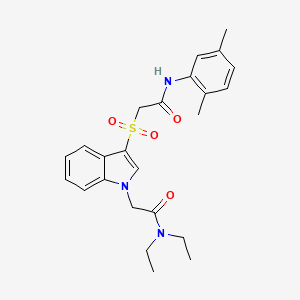
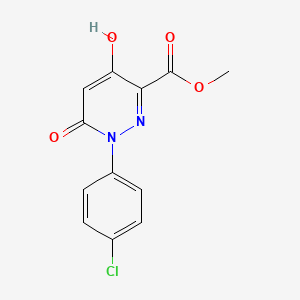
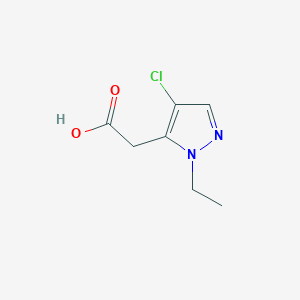
![Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2802385.png)



![5-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2802390.png)
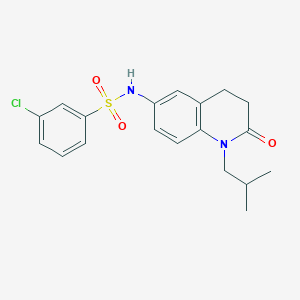
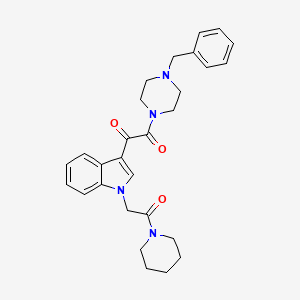
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)